![molecular formula C17H12BrN5OS B2762373 2-([1,2,4]三唑并[4,3-a]喹喔啉-4-基硫)-N-(2-溴苯基)乙酰胺 CAS No. 1358480-97-3](/img/structure/B2762373.png)
2-([1,2,4]三唑并[4,3-a]喹喔啉-4-基硫)-N-(2-溴苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is known to possess a wide range of biological activities, making it a promising candidate for drug development.
科学研究应用
- This compound has garnered attention due to its DNA intercalation activities as an anticancer agent . Researchers have designed, synthesized, and evaluated novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline against cancer cell lines such as HepG2, HCT-116, and MCF-7.
- Molecular docking studies revealed the binding modes of these compounds with the DNA active site. Notably, compound 12d demonstrated potent anticancer activity against all three cell lines, with IC50 values of 22.08 μM (HepG2), 27.13 μM (HCT-116), and 17.12 μM (MCF-7). Although less active than doxorubicin, it serves as a template for future optimization .
- Other derivatives (e.g., 10c, 10d, 10h, 12a, 12b) also exhibited good to moderate anticancer activities and DNA-binding affinities .
- A series of [1,2,4]triazolo[4,3-a]quinoxaline-based derivatives were designed and synthesized to explore their anti-proliferative and anti-VEGFR-2 properties. These compounds were tested against MCF-7 and HepG2 cell lines .
- While not directly related to cancer, [1,2,4]triazolo[4,3-c]quinazolines (a related class) have been investigated as potential inhibitors of the PCAF bromodomain, which plays a role in cancer treatment. L-45, a triazolophthalazine inhibitor, showed promise in this context .
Anticancer Properties
Anti-VEGFR-2 Activity
Targeting PCAF Bromodomain
作用机制
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix . This interaction with DNA is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with DNA through a process known as intercalation . Intercalation involves the insertion of molecules between the base pairs of DNA, which can disrupt the normal functioning of the DNA and inhibit its replication . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
It is known that dna intercalation can disrupt a variety of cellular processes, including dna replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s potent dna intercalation activity suggests that it may have good cellular uptake and distribution .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation . This is due to the disruption of DNA replication and transcription caused by DNA intercalation . The compound has been shown to have potent anticancer activity against several cancer cell lines, including HepG2, HCT-116, and MCF-7 cells .
属性
IUPAC Name |
N-(2-bromophenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5OS/c18-11-5-1-2-6-12(11)20-15(24)9-25-17-16-22-19-10-23(16)14-8-4-3-7-13(14)21-17/h1-8,10H,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRZRHUPWDIUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。